

Unveiling the Specificity of TL02-59 Dihydrochloride: A Kinome Scan Comparative Analysis

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Compound of Interest

Compound Name: TL02-59 dihydrochloride

Cat. No.: B10825809

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For researchers, scientists, and drug development professionals, this guide provides an indepth analysis of the kinase specificity of **TL02-59 dihydrochloride**, a potent and selective inhibitor of the Src-family kinase Fgr. Through a detailed examination of kinome scan data, this document compares the performance of TL02-59 with other relevant kinase inhibitors, offering valuable insights for its application in acute myeloid leukemia (AML) and other research areas.

TL02-59 dihydrochloride has emerged as a promising therapeutic candidate, particularly for AML, where it has demonstrated significant efficacy in preclinical models.[1][2] Its mechanism of action is centered on the potent and selective inhibition of Fgr, a non-receptor tyrosine kinase implicated in the proliferation and survival of myeloid leukemia cells.[1][2] This guide delves into the specifics of its kinase selectivity, a critical factor in determining its therapeutic window and potential off-target effects.

Kinase Inhibition Profile of TL02-59 Dihydrochloride

A comprehensive KINOMEscan[™] analysis was performed to elucidate the interaction of TL02-59 with a broad panel of 456 kinases.[1] This competition binding assay revealed a remarkably narrow target profile for TL02-59, with significant inhibition observed for only a small subset of the kinome.[1] The most potently inhibited kinases are detailed in the table below.



Kinase Target	IC50 (nM)	KINOMEscan™ (% of Control @ 1μM)
Fgr	0.03	0
Lyn	0.1	Not Reported
Hck	160	0.5
Flt3	Not Reported	1
c-Kit	Not Reported	1
Fes	Not Reported	1
Lck	Not Reported	1.5
Blk	Not Reported	2
c-Src	Not Reported	2.5
Abl (ABL1)	Not Reported	3
Arg (ABL2)	Not Reported	3.5
Data sourced from Weir MC, et al. ACS Chem Biol. 2018.[1]		

The data unequivocally identifies Fgr as the primary target of TL02-59, with an exceptionally low IC50 value of 0.03 nM.[2][3][4] Notably, other Src-family kinases such as Lyn and Hck are also inhibited, albeit with lower potency.[2][3] The KINOMEscanTM results, reported as percentage of control, further underscore the high selectivity of TL02-59, with very few kinases showing significant interaction at a concentration of 1μ M.[1]

Comparison with Alternative Kinase Inhibitors

To provide a comprehensive understanding of TL02-59's specificity, its profile is compared here with two other kinase inhibitors relevant to AML and other cancers: Sorafenib and A-419259.

Sorafenib is a multi-kinase inhibitor known to target several kinases involved in tumor progression, including Raf kinases and receptor tyrosine kinases.[5] In contrast to the focused profile of TL02-59, Sorafenib exhibits a broader spectrum of activity.



A-419259 is another Src-family kinase inhibitor.[6][7] While also targeting Src kinases, its specificity profile differs from that of TL02-59.

Inhibitor	Primary Targets	Other Notable Targets
TL02-59 Dihydrochloride	Fgr (IC50: 0.03 nM), Lyn (IC50: 0.1 nM)	Hck, Flt3, c-Kit, Fes, Lck, Blk, c-Src, Abl, Arg
Sorafenib	Raf-1, B-Raf, VEGFR2, VEGFR3, PDGFRβ	c-Kit, FLT3, RET
A-419259	Lck (IC50: <3 nM), Lyn (IC50: <3 nM), Src (IC50: 9 nM)	Not extensively reported in a broad kinome scan
Data for Sorafenib and A-419259 sourced from publicly available data and product information.[5][6][7]		

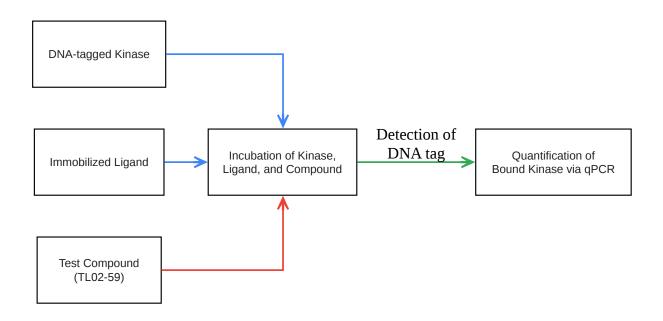
This comparison highlights the superior selectivity of TL02-59 for Fgr. While Sorafenib has a broader anti-cancer activity due to its multi-kinase inhibition, this can also lead to more off-target effects. A-419259, while potent against several Src-family kinases, does not exhibit the same picomolar potency and high selectivity for Fgr as TL02-59.

Experimental Protocols

KINOMEscan™ Assay Methodology

The KINOMEscan[™] assay is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of kinases. The general workflow is as follows:





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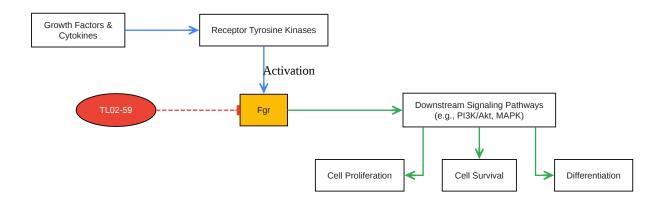
KINOMEscan™ Experimental Workflow

- Assay Components: The assay utilizes three key components: a kinase of interest tagged
 with a unique DNA identifier, a ligand that binds to the active site of the kinase and is
 immobilized on a solid support, and the test compound (e.g., TL02-59).
- Competitive Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
- Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to
 the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) to
 measure the amount of the DNA tag. A lower amount of bound kinase indicates a stronger
 interaction between the test compound and the kinase. The results are typically expressed
 as the percentage of the kinase that remains bound to the immobilized ligand in the
 presence of the test compound compared to a vehicle control.

Signaling Pathway Context



TL02-59's high specificity for Fgr has significant implications for its therapeutic application, particularly in AML. Fgr is a key signaling molecule in myeloid cells, and its dysregulation can contribute to leukemogenesis.



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Simplified Fgr Signaling Pathway and Point of Inhibition by TL02-59

By selectively inhibiting Fgr, TL02-59 can effectively block downstream signaling pathways that are crucial for the growth and survival of AML cells. Its high specificity suggests a lower likelihood of off-target effects, potentially leading to a better safety profile compared to less selective kinase inhibitors.

In conclusion, the kinome scan analysis of **TL02-59 dihydrochloride** reveals it to be a highly selective inhibitor of the Src-family kinase Fgr. This specificity, coupled with its potent inhibitory activity, makes it a compelling candidate for further development as a targeted therapy for AML and potentially other diseases where Fgr kinase activity is implicated. The comparative data presented in this guide provides researchers with a clear understanding of TL02-59's performance relative to other kinase inhibitors, facilitating informed decisions in experimental design and drug development strategies.

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